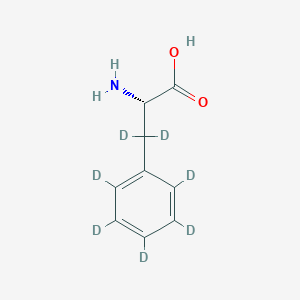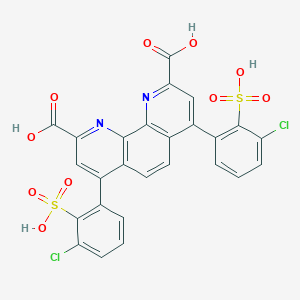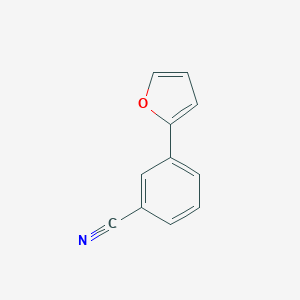
3-(2-Furyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-(2-Furyl)benzonitrile and related compounds often involves cross-coupling reactions like the Gomberg-Bachmann-Hey reaction, Ullmann condensation, or Suzuki-Miyaura reactions. A study by Lovrić et al. (2018) highlights an efficient, large-scale, metal-free synthesis method that overcomes the limitations of previous methods, which were performed on small scales and used expensive or toxic reagents (Lovrić, Tibi, Filipan, Cepanec, & Litvić, 2018).
Molecular Structure Analysis
The molecular structure of 3-(2-Furyl)benzonitrile derivatives has been studied through various spectroscopic techniques. For instance, Zareef, Iqbal, and Parvez (2008) analyzed the structure of 4-Benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione hemihydrate, revealing insights into the dihedral angles between the furyl and triazole rings and the molecular interactions within the crystal structure (Zareef, Iqbal, & Parvez, 2008).
Chemical Reactions and Properties
3-(2-Furyl)benzonitrile undergoes various chemical reactions, including annulation reactions to form furyl analogues of cis-chalcones as described by Tan and Wang (2019). This process provides stereoselective access to compounds decorated with substituted furyl rings (Tan & Wang, 2019).
Wissenschaftliche Forschungsanwendungen
Metal-free Synthesis of Biaryl Motifs
Lovrić et al. (2018) developed a simple and efficient large-scale, metal-free synthesis method for o-(5-Formyl-2-thienyl)benzonitrile and o-(5-Formyl-2-furyl)benzonitrile, compounds structurally related to 3-(2-Furyl)benzonitrile. These compounds are crucial for the discovery of drug candidates with thienyl-aryl and furyl-aryl structural features, showcasing the importance of 3-(2-Furyl)benzonitrile in the development of pharmaceuticals Lovrić et al., 2018.
Enantioselective Hydrogenation
Hermán et al. (2009) examined the enantioselective hydrogenation of propenoic acids bearing heteroaromatic substituents over cinchonidine modified Pd catalysts. Their study on (E)-2-phenyl-3-(2-furyl)propenoic acid led to the selective hydrogenation to 2-phenyl-3-(2-furyl)propionic acid, indicating the potential of 3-(2-Furyl)benzonitrile derivatives in asymmetric synthesis and catalysis Hermán et al., 2009.
Composite Material Development
Raval et al. (2002) focused on the synthesis and characterization of glass fiber reinforced composites from 2,3-Epoxypropyl 3-(2-Furyl)acrylate and Acrylonitrile, derived from 3-(2-Furyl)acrylic acid. Their work demonstrates the application of 3-(2-Furyl)benzonitrile derivatives in developing advanced composite materials with specific mechanical, electrical, and chemical resistance properties Raval et al., 2002.
Safety And Hazards
3-(2-Furyl)benzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . It should be used only outdoors or in a well-ventilated area to avoid breathing in dust, fume, gas, mist, vapors, or spray .
Eigenschaften
IUPAC Name |
3-(furan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZQKXZXWYCNJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CO2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400129 |
Source


|
| Record name | 3-(2-furyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Furyl)benzonitrile | |
CAS RN |
112598-77-3 |
Source


|
| Record name | 3-(2-furyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

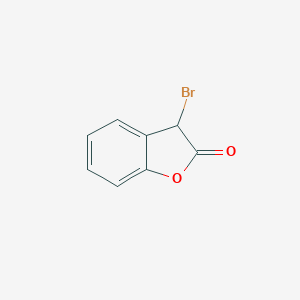


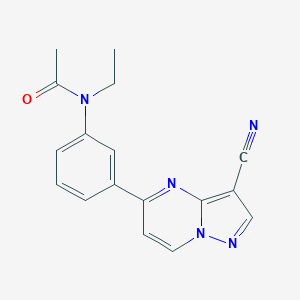
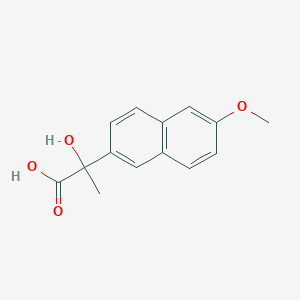

![[(E,2S,3R)-3-hydroxy-2-[12-(pyren-1-ylsulfonylamino)dodecanoylamino]heptadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44220.png)

![3-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B44226.png)
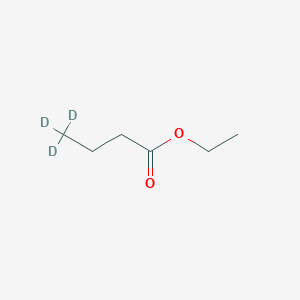
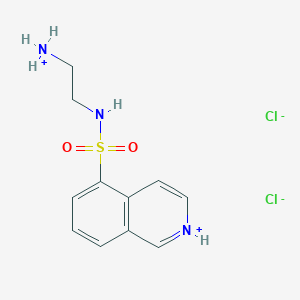
![4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile](/img/structure/B44241.png)
